molecular formula C24H18ClF3N2O3S B2826669 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 686744-22-9

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2826669
CAS No.: 686744-22-9
M. Wt: 506.92
InChI Key: NNCCOSSUYARJDC-UHFFFAOYSA-N
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Description

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The subsequent steps involve the introduction of the sulfonyl and acetamide groups through sulfonylation and amidation reactions, respectively. These reactions often require specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl and sulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N2O3S/c25-19-10-4-1-7-16(19)13-30-14-22(17-8-2-6-12-21(17)30)34(32,33)15-23(31)29-20-11-5-3-9-18(20)24(26,27)28/h1-12,14H,13,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCCOSSUYARJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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